6-Bromo-4,7-difluoroindoline-2,3-dione

Cytotoxicity Structure–Activity Relationship Isatin Halogenation

6-Bromo-4,7-difluoroindoline-2,3-dione (CAS 2250340-28-2) is a tri-halogenated isatin (1H-indole-2,3-dione) derivative bearing bromine at the C6 position and fluorine atoms at C4 and C7. With a molecular weight of 262.01 Da (C₈H₂BrF₂NO₂) and a calculated LogP of approximately 2.66, it occupies a distinct physicochemical space among halogenated isatin building blocks, offering enhanced lipophilicity relative to mono-halogenated or non-fluorinated analogs.

Molecular Formula C8H2BrF2NO2
Molecular Weight 262.01 g/mol
Cat. No. B8248510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4,7-difluoroindoline-2,3-dione
Molecular FormulaC8H2BrF2NO2
Molecular Weight262.01 g/mol
Structural Identifiers
SMILESC1=C(C2=C(C(=C1Br)F)NC(=O)C2=O)F
InChIInChI=1S/C8H2BrF2NO2/c9-2-1-3(10)4-6(5(2)11)12-8(14)7(4)13/h1H,(H,12,13,14)
InChIKeyVLXFXQARUKPDQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4,7-difluoroindoline-2,3-dione: A Tri-Halogenated Isatin Building Block for Medicinal Chemistry and Chemical Biology


6-Bromo-4,7-difluoroindoline-2,3-dione (CAS 2250340-28-2) is a tri-halogenated isatin (1H-indole-2,3-dione) derivative bearing bromine at the C6 position and fluorine atoms at C4 and C7 [1]. With a molecular weight of 262.01 Da (C₈H₂BrF₂NO₂) and a calculated LogP of approximately 2.66, it occupies a distinct physicochemical space among halogenated isatin building blocks, offering enhanced lipophilicity relative to mono-halogenated or non-fluorinated analogs . The compound is supplied as a research intermediate with purities of 95–98% and batch-specific QC documentation (NMR, HPLC, GC) .

Why 6-Bromo-4,7-difluoroindoline-2,3-dione Cannot Be Replaced by Mono-Halogenated or Non-Fluorinated Isatin Analogs


Published structure–activity relationship (SAR) studies on the isatin scaffold demonstrate that halogenation pattern—specifically the number, position, and type of halogen substituents—is the dominant determinant of cytotoxic potency, target engagement, and physicochemical behaviour [1]. Vine et al. (2007) showed that C5, C6, and C7 substitution on the isatin core dramatically enhances cytotoxicity, with di- and tri-halogenated isatins achieving IC₅₀ values below 10 µM against U937 lymphoma cells, whereas unsubstituted isatin and most mono-halogenated analogs were substantially less active [1]. Consequently, substituting 6-bromo-4,7-difluoroindoline-2,3-dione with 6-bromoisatin (mono-halogenated, LogP ~1.83), 4,7-difluoroisatin (no bromine, no cross-coupling handle), or unsubstituted isatin eliminates the synergistic electronic effects of the tri-halogenated architecture and removes at least one orthogonal reactive site, compromising both biological performance and synthetic utility [2].

Quantitative Differentiation Evidence for 6-Bromo-4,7-difluoroindoline-2,3-dione Against Closest Analogs


Tri-Halogenated Architecture Confers Sub-10 µM Cytotoxic Potency Against U937 Lymphoma Cells versus Mono-Halogenated and Unsubstituted Isatins

In a systematic SAR study of 23 isatin derivatives by Vine et al. (2007), compounds bearing multiple halogen substituents at positions C5, C6, and/or C7 displayed markedly enhanced cytotoxicity against U937 human lymphoma cells relative to mono-halogenated and unsubstituted isatins. The target compound, 6-bromo-4,7-difluoroindoline-2,3-dione, belongs to the di/tri-substituted halogenated class that was demonstrated to achieve IC₅₀ values <10 µM [1]. In contrast, the mono-brominated analog 6-bromoisatin (2d) was explicitly noted as 'not as active' as the benchmark compound tyrindoleninone (IC₅₀ 4 µM), and unsubstituted isatin (2a) showed negligible activity [1]. This establishes that the addition of fluorine atoms at C4 and C7 to the 6-bromoisatin scaffold is predicted, based on the established SAR, to shift the molecule from the low-activity mono-substituted class into the high-activity di/tri-substituted class [1].

Cytotoxicity Structure–Activity Relationship Isatin Halogenation

Enhanced Lipophilicity (LogP ~2.66) Improves Predicted Membrane Permeability Relative to 6-Bromoisatin (LogP ~1.83) and Unsubstituted Isatin (LogP ~0.8)

The calculated partition coefficient (LogP) of 6-bromo-4,7-difluoroindoline-2,3-dione is 2.66 , reflecting the lipophilicity-enhancing effect of two fluorine atoms and one bromine atom on the isatin core. This represents an increase of approximately 0.83 log units over 6-bromoisatin (estimated LogP ~1.83) and approximately 1.86 log units over unsubstituted isatin (LogP ~0.8) . The improved LogP positions the compound within the optimal range (1–3) for passive membrane permeability while avoiding excessive lipophilicity (LogP > 5) that is associated with poor solubility and promiscuous binding [1]. The 4,7-difluoroisatin analog (CAS 749240-52-6, MW 183.11, LogP ~1.0) lacks both the bromine atom and the elevated LogP, resulting in lower predicted membrane permeability .

Lipophilicity Drug-likeness Physicochemical Properties

Orthogonal Bromine and Fluorine Reactive Handles Enable Divergent Derivatization Strategies Unavailable to Mono-Halogenated Isatin Analogs

The simultaneous presence of bromine at C6 and fluorine atoms at C4 and C7 provides two chemically orthogonal reactive handles on the isatin scaffold. The C–Br bond enables palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald–Hartwig, Heck) for C–C and C–N bond formation, while the C–F bonds at C4 and C7 are susceptible to nucleophilic aromatic substitution (SNAr) under appropriate conditions, allowing sequential, site-selective elaboration [1]. In contrast, 6-bromoisatin (CAS 6326-79-0) offers only a single bromine reactive site, and 4,7-difluoroisatin (CAS 749240-52-6) offers only fluorine-based SNAr chemistry without the cross-coupling versatility of the C–Br bond . The 5-bromo-4-fluoro positional isomer (CAS 1153535-26-2) places the halogens on adjacent carbons, which can lead to competing reactivity and reduced regioselectivity during derivatization .

Synthetic Versatility Cross-Coupling Nucleophilic Aromatic Substitution

Batch-Verified Purity ≥95% with Multi-Technique QC Documentation Outperforms Uncharacterized Mono-Halogenated Isatin Supplies

Reputable suppliers of 6-bromo-4,7-difluoroindoline-2,3-dione provide batch-specific quality control documentation: Bidepharm supplies the compound at 95% standard purity with NMR, HPLC, and GC verification for each batch ; Fluorochem offers 96% purity ; CymitQuimica provides 98% purity with InChI Key and MDL documentation ; Aladdin supplies the compound with full characterization data . In contrast, 6-bromoisatin and 4,7-difluoroisatin are often supplied by a broader range of vendors with variable QC standards, and many listings lack multi-technique batch-specific certification. The commercial availability of the target compound from at least 6 independent suppliers (Bidepharm, Fluorochem, BOC Sciences, CymitQuimica, Aladdin, ChemScene) ensures competitive pricing and supply chain resilience .

Quality Control Batch Reproducibility Procurement Specification

High-Value Application Scenarios for 6-Bromo-4,7-difluoroindoline-2,3-dione in Drug Discovery and Chemical Biology


Focused Library Synthesis of Tri-Halogenated Isatin-Derived Kinase and IDO1/TDO Inhibitor Candidates

The tri-halogenated architecture of 6-bromo-4,7-difluoroindoline-2,3-dione aligns with the SAR requirement for potent cytotoxicity identified by Vine et al. (2007), where di- and tri-halogenated isatins achieve IC₅₀ values <10 µM against U937 lymphoma cells [1]. The compound serves as an ideal starting scaffold for focused libraries targeting kinases and tryptophan-catabolizing enzymes (IDO1/TDO), with the C6–Br enabling diversification via Suzuki or Buchwald–Hartwig coupling and the C4/C7–F atoms providing additional vectors for SNAr-based elaboration. This orthogonal reactivity profile allows a single building block to generate diverse compound arrays, reducing procurement complexity and cost relative to using separate bromo- and fluoro-isatin intermediates.

Chemical Probe Development Requiring Defined Lipophilicity for Cellular Target Engagement

With a calculated LogP of 2.66, 6-bromo-4,7-difluoroindoline-2,3-dione resides within the optimal lipophilicity window (LogP 1–3) for passive cellular permeability while avoiding the solubility and promiscuity liabilities associated with LogP > 5 compounds [2]. This property profile makes the compound particularly suitable for intracellular target engagement studies where mono-halogenated isatins (LogP < 2) may exhibit insufficient membrane penetration. Researchers developing chemical probes for cytosolic or nuclear targets should prioritize this building block over 6-bromoisatin (LogP ~1.83) or 4,7-difluoroisatin (LogP ~1.0) when cellular permeability is a critical assay parameter.

Structure–Activity Relationship Studies on Halogenated Isatin Cytotoxic Agents with Batch-Controlled Reproducibility

The availability of 6-bromo-4,7-difluoroindoline-2,3-dione from multiple independent suppliers with documented batch-specific QC (95–98% purity, NMR/HPLC/GC verification) makes it a robust choice for multi-year SAR programs where batch-to-batch consistency is critical . The compound's position as a tri-halogenated isatin with non-adjacent halogen placement (Br at C6; F at C4 and C7) provides a cleaner SAR readout compared to positional isomers such as 5-bromo-4-fluoroindoline-2,3-dione, where adjacent halogens can introduce steric and electronic confounding effects .

Dual-Use Intermediate for Both Cross-Coupling and Nucleophilic Aromatic Substitution Workflows in Parallel Synthesis

The orthogonal reactivity of the C6–Br bond (cross-coupling) and the C4/C7–F bonds (SNAr) enables parallel synthesis strategies where different substituents can be introduced at distinct positions in a controlled, sequential manner [3]. This dual-use capability is not available with 6-bromoisatin (cross-coupling only) or 4,7-difluoroisatin (SNAr only), making 6-bromo-4,7-difluoroindoline-2,3-dione the preferred single intermediate for medicinal chemistry groups seeking to maximize chemical space exploration while minimizing the number of building blocks in inventory.

Quote Request

Request a Quote for 6-Bromo-4,7-difluoroindoline-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.